molecular formula C24H24N4S B13801630 3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea

3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea

Cat. No.: B13801630
M. Wt: 400.5 g/mol
InChI Key: XHOCXNOGLMEEHB-UHFFFAOYSA-N
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Description

3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea is a complex organic compound that features a benzimidazole moiety, a benzyl group, and a thiourea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The benzimidazole core is constructed through the reaction of o-phenylenediamine with formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The thiourea group is introduced by reacting the benzimidazole derivative with benzyl isothiocyanate under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives of the thiourea group.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation . This leads to the inhibition of cell division and can result in cell death, making it a potential anticancer agent. Additionally, the thiourea group can interact with various enzymes, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea is unique due to the combination of the benzimidazole moiety, benzyl group, and thiourea functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H24N4S

Molecular Weight

400.5 g/mol

IUPAC Name

3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea

InChI

InChI=1S/C24H24N4S/c1-18-9-5-8-14-22(18)28(17-19-10-3-2-4-11-19)24(29)25-16-15-23-26-20-12-6-7-13-21(20)27-23/h2-14H,15-17H2,1H3,(H,25,29)(H,26,27)

InChI Key

XHOCXNOGLMEEHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CC2=CC=CC=C2)C(=S)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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